molecular formula C17H19NO6 B11958595 Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate CAS No. 14344-43-5

Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate

Cat. No.: B11958595
CAS No.: 14344-43-5
M. Wt: 333.3 g/mol
InChI Key: VABJYLNCNZJJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of a dioxoisoindole moiety attached to a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate typically involves the reaction of phthalic anhydride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dioxoisoindole moiety to a dihydroisoindole derivative.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioic acid.

    Reduction: Formation of diethyl 2-(1,3-dihydroisoindol-2-yl)pentanedioate.

    Substitution: Formation of substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate involves its interaction with specific molecular targets. The dioxoisoindole moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(1,3-dioxoisoindol-2-yl)butanedioate
  • Diethyl 2-(1,3-dioxoisoindol-2-yl)hexanedioate
  • Diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate

Uniqueness

Diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate is unique due to its specific pentanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

14344-43-5

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

diethyl 2-(1,3-dioxoisoindol-2-yl)pentanedioate

InChI

InChI=1S/C17H19NO6/c1-3-23-14(19)10-9-13(17(22)24-4-2)18-15(20)11-7-5-6-8-12(11)16(18)21/h5-8,13H,3-4,9-10H2,1-2H3

InChI Key

VABJYLNCNZJJPV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.